molecular formula C7H9NO2 B1602872 5-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 630128-54-0

5-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1602872
CAS No.: 630128-54-0
M. Wt: 139.15 g/mol
InChI Key: ZUSDXYWZVXGILO-UHFFFAOYSA-N
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Description

5-ethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by an ethyl group attached to the fifth carbon and a carboxylic acid group attached to the second carbon of the pyrrole ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with ammonia or primary amines can yield pyrrole derivatives, which can then be further functionalized to introduce the carboxylic acid group.

Another method involves the use of transition metal catalysts to facilitate the cyclization of suitable precursors. For example, the reaction of 1,4-dicarbonyl compounds with amines in the presence of a palladium catalyst can produce pyrrole derivatives, which can be subsequently oxidized to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using readily available starting materials. The process typically includes steps such as condensation, cyclization, and oxidation, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Esters, amides, and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced derivatives.

    Substitution: Halogenated pyrroles, nitro-pyrroles, and other substituted derivatives.

Scientific Research Applications

5-ethyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the pyrrole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-pyrrole-2-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

    1H-pyrrole-2-carboxylic acid: Lacks the ethyl group, making it a simpler analog.

    3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Contains two methyl groups at positions 3 and 5.

Uniqueness

5-ethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with target molecules, making it distinct from its analogs.

Biological Activity

5-Ethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an ethyl group attached to the pyrrole ring, which influences its chemical reactivity and biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions .

The biological activity of this compound is primarily attributed to its ability to form interactions with molecular targets:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins.
  • Hydrophobic Interactions : The pyrrole ring can engage in π-π stacking and hydrophobic interactions, enhancing binding affinity to target sites .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain analogs have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. One study reported IC50 values less than 10 nM against Escherichia coli, suggesting potent antibacterial effects .

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer properties. A study on pyrrole-based compounds demonstrated their ability to inhibit cell proliferation in various human carcinoma cell lines, including A-431 and A-549. The structural modifications on the pyrrole ring were found to enhance cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

Activity Target IC50/MIC Reference
AntibacterialE. coli DNA gyrase< 10 nM
AntibacterialStaphylococcus aureusMIC = 1 μg/mL
AnticancerVarious human carcinoma cellsVaries (e.g., MIC < 0.016 μg/mL)

Case Studies

  • Antimicrobial Activity Against Drug-resistant Bacteria :
    A study highlighted the effectiveness of pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis. Compounds derived from the pyrrole structure showed promising results with MIC values below 0.016 μg/mL, demonstrating potential as new anti-TB agents .
  • Structure-Activity Relationship (SAR) Studies :
    Research focused on modifying the pyrrole structure to enhance biological activity revealed that certain substituents significantly increased potency against tuberculosis while maintaining low cytotoxicity. This indicates that careful structural modifications can lead to improved therapeutic profiles .

Properties

IUPAC Name

5-ethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSDXYWZVXGILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609702
Record name 5-Ethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630128-54-0
Record name 5-Ethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1H-pyrrole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-ethyl-1H-pyrrole-2-carboxylic acid
5-ethyl-1H-pyrrole-2-carboxylic acid
Diisopropylamide
5-ethyl-1H-pyrrole-2-carboxylic acid
5-ethyl-1H-pyrrole-2-carboxylic acid
5-ethyl-1H-pyrrole-2-carboxylic acid
5-ethyl-1H-pyrrole-2-carboxylic acid

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